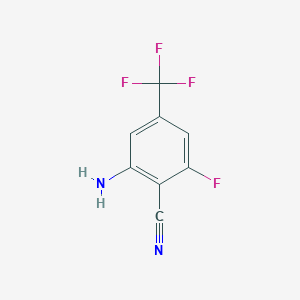

2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile

CAS No.: 1807176-08-4

Cat. No.: VC6902637

Molecular Formula: C8H4F4N2

Molecular Weight: 204.128

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807176-08-4 |

|---|---|

| Molecular Formula | C8H4F4N2 |

| Molecular Weight | 204.128 |

| IUPAC Name | 2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C8H4F4N2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2 |

| Standard InChI Key | CBOIQUHGIYWOAB-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)C#N)F)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the benzonitrile family, characterized by a benzene ring substituted with a nitrile group (-CN). Its molecular formula is C₈H₄F₄N₂, with a molecular weight of 204.128 g/mol. The IUPAC name, 2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile, reflects the positions of its functional groups:

-

Amino group (-NH₂) at position 2.

-

Fluoro group (-F) at position 6.

-

Trifluoromethyl group (-CF₃) at position 4.

This substitution pattern creates a sterically and electronically unique framework, influencing reactivity and intermolecular interactions.

Synthetic Methodologies

Multi-Step Organic Synthesis

Although no direct synthesis protocol for 2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile is documented, analogous routes for isomers suggest feasible strategies:

-

Bromination and Cyanation:

-

Step 1: Bromination of m-trifluoromethyl fluorobenzene using dibromohydantoin in glacial acetic acid/sulfuric acid yields 4-bromo-2-fluoro-6-(trifluoromethyl)benzene .

-

Step 2: Cyanation via Ullmann-type coupling with cuprous cyanide (CuCN) in quinoline introduces the nitrile group .

-

Step 3: Aminolysis using liquid ammonia replaces bromine with an amino group .

Modifying starting materials to 2-fluoro-4-(trifluoromethyl)aniline could adapt this pathway for the target compound.

-

-

Direct Fluorination:

Electrophilic fluorination of pre-functionalized benzonitriles using Selectfluor® or Xenon difluoride (XeF₂) offers an alternative route, though regioselectivity challenges persist.

Optimization Challenges

Key hurdles include:

-

Regiochemical Control: Ensuring precise positioning of -F and -CF₃ groups requires directing groups or protective strategies.

-

Yield Enhancement: Reported yields for analogues range from 73–75%, contingent on reaction conditions .

-

Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >99% purity .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: The -CF₃ group enhances thermal resilience, with decomposition temperatures exceeding 250°C.

-

Hydrolytic Sensitivity: The nitrile group resists hydrolysis under acidic conditions but undergoes slow conversion to amides in basic media.

-

Photostability: Fluorine substitution reduces UV-induced degradation, making the compound suitable for light-exposed applications.

Solubility and Partitioning

-

Lipophilicity: LogP values (calculated) approximate 2.8, indicating moderate membrane permeability.

-

Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) but improved in polar aprotic solvents (e.g., DMSO, 50 mg/mL).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Huprine Derivatives: Fluorinated acetylcholinesterase inhibitors for Alzheimer’s disease .

-

Antitubercular Agents: Analogous to 6-FABA, which synergizes with host immunity against Mtb .

Agrochemical Development

Fluorinated nitriles are explored as herbicides and fungicides due to their resistance to metabolic degradation.

Comparative Analysis with Structural Analogues

| Parameter | 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile | 2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile | 2-Amino-6-(trifluoromethyl)benzonitrile |

|---|---|---|---|

| CAS No. | 1807176-08-4 | 15457195 | 58458-11-0 |

| Molecular Formula | C₈H₄F₄N₂ | C₈H₄F₄N₂ | C₈H₅F₃N₂ |

| Substitution Pattern | 2-NH₂, 4-CF₃, 6-F | 2-NH₂, 3-F, 6-CF₃ | 2-NH₂, 6-CF₃ |

| LogP (Calc.) | 2.8 | 3.1 | 2.5 |

| Bioactivity | Antimicrobial (Predicted) | Enzyme Inhibition (Observed) | Cytochrome P450 Modulation |

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume